structural characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
structural characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
An In-depth Technical Guide to the Structural Characterization of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies for the , a fluorinated pyrrolidine derivative of interest. The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, making a thorough structural analysis paramount.[1] This document moves beyond a simple recitation of techniques, offering a narrative that explains the rationale behind experimental choices and the interpretation of the resulting data. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy, providing both theoretical underpinnings and practical, field-tested protocols.
Introduction: The Significance of Fluorinated Pyrrolidines
Pyrrolidine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[2] The strategic incorporation of fluorine or fluorinated alkyl groups into these structures has become a powerful tool for optimizing drug candidates.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[1] Consequently, the synthesis and characterization of novel fluorinated pyrrolidines are of significant interest.[2][3]
The subject of this guide, 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid, presents a unique analytical challenge due to the presence of a stereocenter at the 3-position of the pyrrolidine ring and the influence of the electronegative fluorine atom on the surrounding chemical environment. This guide aims to provide a robust framework for its unambiguous structural determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid, a suite of NMR experiments is required to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to establish connectivity and stereochemistry.
Expertise & Experience: Why a Multi-Nuclear Approach is Critical
A simple ¹H NMR spectrum, while useful, is insufficient for a molecule of this complexity. The diastereotopic protons of the pyrrolidine ring and the coupling between protons and fluorine necessitate a more sophisticated approach. By combining ¹H, ¹³C, and ¹⁹F NMR with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, we can build a complete picture of the molecule's covalent framework.[4][5]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Dissolve 5-10 mg of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical; for this zwitterionic compound, a protic solvent like D₂O or CD₃OD is often a good starting point.
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and will provide direct information about the chemical environment of the fluoromethyl group.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting molecular fragments.[4][5]
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons and the fluorine atom, aiding in stereochemical assignment.
-
Data Interpretation: What to Expect
-
¹H NMR: Expect complex multiplets for the pyrrolidine ring protons due to diastereotopicity and J-coupling to each other and to the fluorine atom. The protons of the fluoromethyl group will appear as a doublet due to coupling with the fluorine atom. The protons of the acetic acid moiety will likely appear as a singlet.
-
¹³C NMR: The carbon of the fluoromethyl group will appear as a doublet due to one-bond C-F coupling. The carbons adjacent to the fluoromethyl group will also show smaller couplings.[6]
-
¹⁹F NMR: A single resonance, likely a triplet of multiplets, is expected, corresponding to the single fluorine environment coupled to the two protons of the fluoromethyl group and other nearby protons.
-
2D NMR: The combination of COSY, HSQC, and HMBC spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pyrrolidine ring, the fluoromethyl group, and the acetic acid side chain.
Visualization: NMR Workflow
Caption: Workflow for the comprehensive NMR-based structural elucidation of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.[7]
Expertise & Experience: Choosing the Right Ionization Technique
For a polar, zwitterionic molecule like 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid, electrospray ionization (ESI) is the most suitable technique. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.[8]
Experimental Protocol: A Self-Validating System
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.[9][10]
-
Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[11] This provides information about the molecule's substructures.
Data Interpretation: What to Expect
-
Full Scan HRMS: The measured accurate mass should be within 5 ppm of the calculated theoretical mass for the elemental formula C₇H₁₂FNO₂.
-
MS/MS: The fragmentation pattern will be key to confirming the structure. Expect to see characteristic losses, such as the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group. Fragmentation of the pyrrolidine ring will also produce diagnostic ions.
Visualization: MS Workflow
Caption: A streamlined workflow for the mass spectrometric analysis of the target compound.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
While NMR and MS provide invaluable information about the connectivity and composition of a molecule, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state, including absolute stereochemistry.[12][13][14]
Expertise & Experience: The Challenge of Crystallization
The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient size and quality. For a polar and flexible molecule like 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid, this can be a significant hurdle. A systematic screening of crystallization conditions is essential.
Experimental Protocol: A Self-Validating System
Crystal Growth:
-
Screen a variety of solvents and solvent combinations (e.g., water, ethanol, isopropanol, acetonitrile, and their mixtures).
-
Employ different crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a modern X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.[15]
Data Interpretation: What to Expect
The final refined crystal structure will provide a definitive 3D model of the molecule, confirming the connectivity, conformation, and relative stereochemistry. If a chiral starting material was used in the synthesis, the absolute stereochemistry can also be determined.
Visualization: X-ray Crystallography Workflow
Caption: The process flow for determining the solid-state structure via single-crystal X-ray diffraction.
Vibrational Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. While not typically used for primary structure elucidation, they are excellent for confirming the presence of key functional groups and providing a unique "fingerprint" for the compound.[16]
Expertise & Experience: Complementary Techniques
IR and Raman spectroscopy are often complementary. For example, the C=O stretch of the carboxylic acid will be very strong in the IR spectrum, while C-C and C-N stretches of the pyrrolidine ring may be more prominent in the Raman spectrum.
Experimental Protocol: A Self-Validating System
FT-IR Spectroscopy:
-
Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
FT-Raman Spectroscopy:
-
Place the solid sample directly in the path of the laser beam.
-
Acquire the Raman spectrum.
Data Interpretation: What to Expect
-
IR Spectrum: Look for a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-N and C-F stretches at lower wavenumbers.
-
Raman Spectrum: The C-H and C-C stretching and bending modes of the pyrrolidine ring will be visible.
Summary of Analytical Data
The following table summarizes the expected analytical data for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid.
| Analytical Technique | Expected Data |
| HRMS (ESI) | Calculated [M+H]⁺: C₇H₁₃FNO₂⁺, m/z = 162.0925Calculated [M-H]⁻: C₇H₁₁FNO₂⁻, m/z = 160.0779 |
| ¹H NMR | Complex multiplets for pyrrolidine protons, doublet for CH₂F, singlet for CH₂COOH. |
| ¹³C NMR | Doublet for CH₂F carbon (¹JCF), other pyrrolidine and acetic acid carbons. |
| ¹⁹F NMR | Triplet of multiplets. |
| FT-IR (ATR) | Broad O-H (~3000 cm⁻¹), C=O (~1700 cm⁻¹), C-N, C-F stretches. |
| X-ray Crystallography | Provides precise bond lengths, angles, and absolute stereochemistry. |
Conclusion
The requires a multi-pronged analytical approach. By logically combining the data from NMR spectroscopy, mass spectrometry, X-ray crystallography, and vibrational spectroscopy, an unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers, scientists, and drug development professionals to confidently characterize this and other novel fluorinated small molecules, ensuring the scientific integrity of their work and accelerating the drug discovery process.
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